molecular formula C13H8ClN3OS B15037065 N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide

N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide

Cat. No.: B15037065
M. Wt: 289.74 g/mol
InChI Key: NJFSDZQZNCPXLR-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide is a chemical compound that has garnered significant interest in scientific research due to its unique structural and photophysical properties. This compound is part of the benzothiadiazole family, which is known for its applications in various fields such as optoelectronics, photocatalysis, and photodynamic therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide typically involves the reaction of 2-aminothiophenol with 4-chloro-3-nitrobenzoic acid in the presence of potassium carbonate. The resulting product is then reacted with 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol to obtain the final compound. Other methods of synthesis have also been reported in the literature, including phosphorylation methods .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes involved in cancer cell proliferation. The compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide stands out due to its unique combination of photophysical properties and biological activity. Its ability to act as both an electron acceptor and a potential anticancer agent makes it a versatile compound in scientific research.

Properties

Molecular Formula

C13H8ClN3OS

Molecular Weight

289.74 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide

InChI

InChI=1S/C13H8ClN3OS/c14-9-5-2-1-4-8(9)13(18)15-10-6-3-7-11-12(10)17-19-16-11/h1-7H,(H,15,18)

InChI Key

NJFSDZQZNCPXLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=NSN=C32)Cl

Origin of Product

United States

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